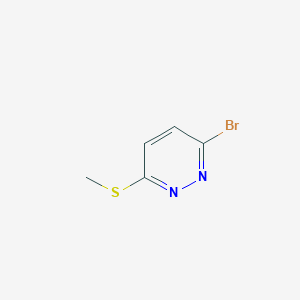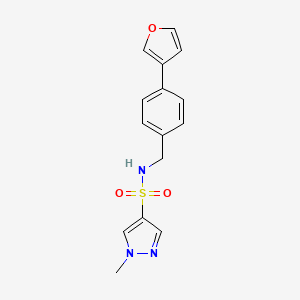
N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains a furan ring, a benzyl group, a pyrazole ring, and a sulfonamide group . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . The furan ring, for example, is known to undergo reactions such as cycloadditions .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
The molecule of interest, N-(4-(furan-3-yl)benzyl)-1-methyl-1H-pyrazole-4-sulfonamide, showcases significant molecular twists and interactions within its structure. For example, research on similar sulfonamide compounds highlights the dihedral angles between the pyrazole ring and adjacent furan and benzene rings, indicating a complex spatial arrangement. These structural features facilitate specific hydrogen bonding patterns, contributing to the formation of supramolecular chains and layers, essential for understanding the molecule's biological activity and interaction mechanisms (Asiri et al., 2012).
Antiproliferative Activities
Sulfonamide derivatives, including structures akin to this compound, have been explored for their antiproliferative properties. A study on a series of pyrazole-sulfonamide derivatives synthesized from a specific compound demonstrated significant selective effects against rat brain tumor cells (C6), with some compounds exhibiting broad-spectrum antitumor activity comparable to established anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).
Enzyme Inhibition and Low Cytotoxicity
Compounds combining pyrazoline and sulfonamide pharmacophores exhibit inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity towards various cancer and non-tumor cell lines. This demonstrates the potential of such molecules in developing new inhibitors for treating conditions requiring enzyme modulation, highlighting the importance of structural elements like those found in this compound (Ozgun et al., 2019).
Anti-Inflammatory and Analgesic Properties
The synthesis of novel derivatives related to the chemical structure of interest has led to compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent potential. These activities are attributed to the specific molecular frameworks and substituent effects, underscoring the versatile therapeutic applications of sulfonamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial and Antioxidant Activities
Pyrazole-based sulfonamide derivatives have been explored for their antimicrobial and antioxidant activities. Specific compounds synthesized from Ampyrone and different benzene sulfonyl chlorides exhibited significant efficacy against bacterial and fungal strains, alongside free radical scavenging capabilities. This indicates the potential of such molecules for developing new antimicrobial and antioxidant agents, leveraging the structural elements present in molecules like this compound (Badgujar et al., 2018).
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Wirkmechanismus
Target of Action
Furan derivatives are known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . Pyrazole derivatives also have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Biochemical Pathways
Furan and pyrazole derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan and pyrazole derivatives are known to have diverse pharmacological effects .
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-18-10-15(9-16-18)22(19,20)17-8-12-2-4-13(5-3-12)14-6-7-21-11-14/h2-7,9-11,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHGUMSTMLBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)
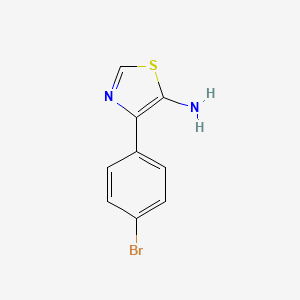

![N-(benzo[d]thiazol-2-yl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2861550.png)
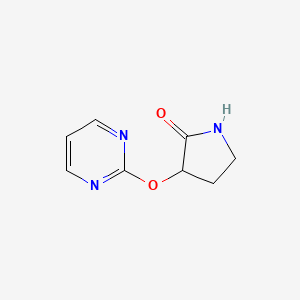

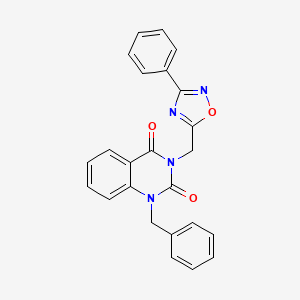
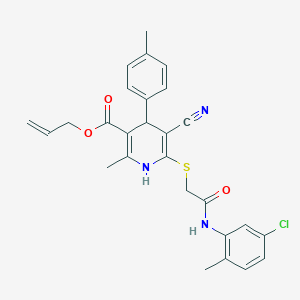
![1-[(2-chlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2861562.png)
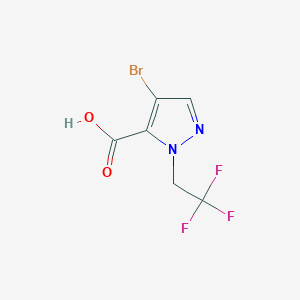
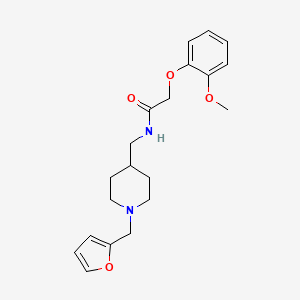
![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)
